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Compound of Interest

Compound Name: 5-Bromo-1-methyl-2-oxoindoline

Cat. No.: B1271126 Get Quote

A Comparative Guide to the Spectroscopic Confirmation of a Key Synthetic Intermediate

For researchers and professionals in the field of drug development and organic synthesis, the

unambiguous structural confirmation of novel and intermediate compounds is paramount. This

guide provides a detailed spectroscopic analysis of 5-Bromo-1-methyl-2-oxoindoline, a key

building block in the synthesis of various biologically active molecules. Through a comparative

analysis with related compounds, this document outlines the characteristic spectral features

that enable its definitive identification.

Spectroscopic Confirmation Workflow
The structural elucidation of an organic compound like 5-Bromo-1-methyl-2-oxoindoline is a

multi-step process that relies on the synergistic interpretation of data from various

spectroscopic techniques. The logical workflow for its confirmation is outlined below.
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Caption: A flowchart illustrating the systematic process for the synthesis, purification, and

spectroscopic confirmation of 5-Bromo-1-methyl-2-oxoindoline.

Comparative Spectroscopic Data
To highlight the unique spectral features of 5-Bromo-1-methyl-2-oxoindoline, its data is

presented alongside two closely related analogues: the parent compound 1-methyl-2-

oxoindoline and the corresponding 5-chloro derivative, 5-Chloro-1-methyl-2-oxoindoline. This
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comparison allows for a clear understanding of the influence of the halogen substituent on the

spectroscopic properties.

Table 1: ¹H NMR Spectral Data (Predicted)

Compound H-4 (ppm) H-6 (ppm) H-7 (ppm) -CH₂- (ppm) -CH₃ (ppm)

5-Bromo-1-

methyl-2-

oxoindoline

~7.4 (d) ~7.3 (dd) ~6.7 (d) ~3.5 (s) ~3.2 (s)

1-methyl-2-

oxoindoline
~7.2 (t) ~7.0 (t) ~6.9 (d) ~3.5 (s) ~3.2 (s)

5-Chloro-1-

methyl-2-

oxoindoline

~7.3 (d) ~7.2 (dd) ~6.8 (d) ~3.5 (s) ~3.2 (s)

Note:

Predicted

data is based

on standard

NMR

prediction

software.

Chemical

shifts (δ) are

in parts per

million (ppm)

relative to

TMS.

Multiplicities

are

abbreviated

as s (singlet),

d (doublet), t

(triplet), and

dd (doublet of

doublets).
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Table 2: ¹³C NMR Spectral Data (Predicted)
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Compo
und

C=O C-5 C-Br/Cl C-N
Other
Aromati
c C

-CH₂- -CH₃

5-Bromo-

1-methyl-

2-

oxoindoli

ne

~175 ~115 ~114 ~143
~128,

131, 125
~36 ~26

1-methyl-

2-

oxoindoli

ne

~175 ~128 - ~144

~122,

124, 128,

130

~36 ~26

5-Chloro-

1-methyl-

2-

oxoindoli

ne

~175 ~128 ~128 ~142
~125,

129, 130
~36 ~26

Note:

Predicted

data is

based on

standard

NMR

predictio

n

software.

Chemical

shifts (δ)

are in

parts per

million

(ppm)

relative

to TMS.
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Table 3: Key IR and Mass Spectrometry Data

Compound
Key IR
Absorptions
(cm⁻¹)

Molecular
Formula

Molecular
Weight ( g/mol
)

Key MS
Fragments
(m/z)

5-Bromo-1-

methyl-2-

oxoindoline

~1710 (C=O),

~1610 (C=C),

~810 (C-Br)

C₉H₈BrNO 226.07
227/225 [M+H]⁺,

198/196, 117

1-methyl-2-

oxoindoline

~1705 (C=O),

~1615 (C=C)
C₉H₉NO 147.17

147 [M]⁺, 118,

91

5-Chloro-1-

methyl-2-

oxoindoline

~1710 (C=O),

~1610 (C=C),

~820 (C-Cl)

C₉H₈ClNO 181.62
183/181 [M+H]⁺,

154/152, 117

Note: The

presence of

bromine and

chlorine isotopes

results in

characteristic

isotopic patterns

in the mass

spectrum.

Structural Relationships and Alternatives
The structural similarity between 5-Bromo-1-methyl-2-oxoindoline and its analogues is a key

consideration in spectroscopic analysis. The presence and nature of the halogen at the 5-

position is the primary differentiating feature.
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Structural Comparison of Indolinone Derivatives
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Caption: A diagram illustrating the structural relationship between 5-Bromo-1-methyl-2-
oxoindoline and its parent and chloro-substituted analogues.

Experimental Protocols
Standardized experimental procedures are crucial for obtaining high-quality, reproducible

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Spectra are typically recorded on a 400 MHz or higher spectrometer. A

standard pulse sequence is used with a spectral width of approximately 15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-

decoupled pulse sequence. A spectral width of around 220 ppm is used, with an acquisition

time of 1-2 seconds and a relaxation delay of 2-5 seconds.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is ground with potassium bromide

(KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum

shows the molecular ion and characteristic fragment ions.

By following these protocols and comparing the acquired spectra with the reference data

provided, researchers can confidently confirm the identity and purity of 5-Bromo-1-methyl-2-
oxoindoline, ensuring the integrity of their synthetic endeavors.

To cite this document: BenchChem. [Spectroscopic Scrutiny: Unveiling the Molecular
Signature of 5-Bromo-1-methyl-2-oxoindoline]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1271126#spectroscopic-analysis-and-
confirmation-of-5-bromo-1-methyl-2-oxoindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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